

# Physicochemical properties of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

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## Compound of Interest

**Compound Name:** 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

**Cat. No.:** B038658

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## In-Depth Technical Guide to 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, characterization, and potential biological relevance of **4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine**. This document is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

## Core Physicochemical Properties

The fundamental physicochemical characteristics of **4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine** are summarized in the table below. While some data points are derived from supplier information, others, particularly those pertaining to solubility and partition coefficients, are based on computational predictions due to a lack of extensive experimental data in publicly accessible literature.

Property	Data	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>5</sub> CIN <sub>4</sub>	[1][2]
Molecular Weight	180.59 g/mol	[1]
Appearance	Light brown solid	[1]
CAS Number	114833-95-3	[1]
Purity	Typically ≥98%	[1]
Predicted pKa	10.22 ± 0.20	[3]

Note: Predicted values should be confirmed through experimental validation.

## Experimental Protocols

### Synthesis of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

A plausible and efficient synthesis of **4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine** can be achieved through the nucleophilic substitution of a dichloro-pyrimidine with pyrazole. The following protocol is based on established methodologies for the synthesis of similar pyrazolyl-pyrimidine derivatives.[4][5][6]

Materials:

- 4,6-Dichloropyrimidine
- 1H-Pyrazole
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 4,6-dichloropyrimidine (1.0 eq) and 1H-pyrazole (1.1 eq) in anhydrous DMF.
- To this solution, add potassium carbonate (2.0 eq) as a base.
- Stir the reaction mixture at ambient temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract the aqueous phase three times with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure **4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine**.

## Characterization of 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:[7][8][9][10]

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are to be recorded on a 400 MHz or higher field NMR spectrometer.
- The purified compound is dissolved in a deuterated solvent such as Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).

- The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the expected proton and carbon environments of the pyrazole and pyrimidine rings.

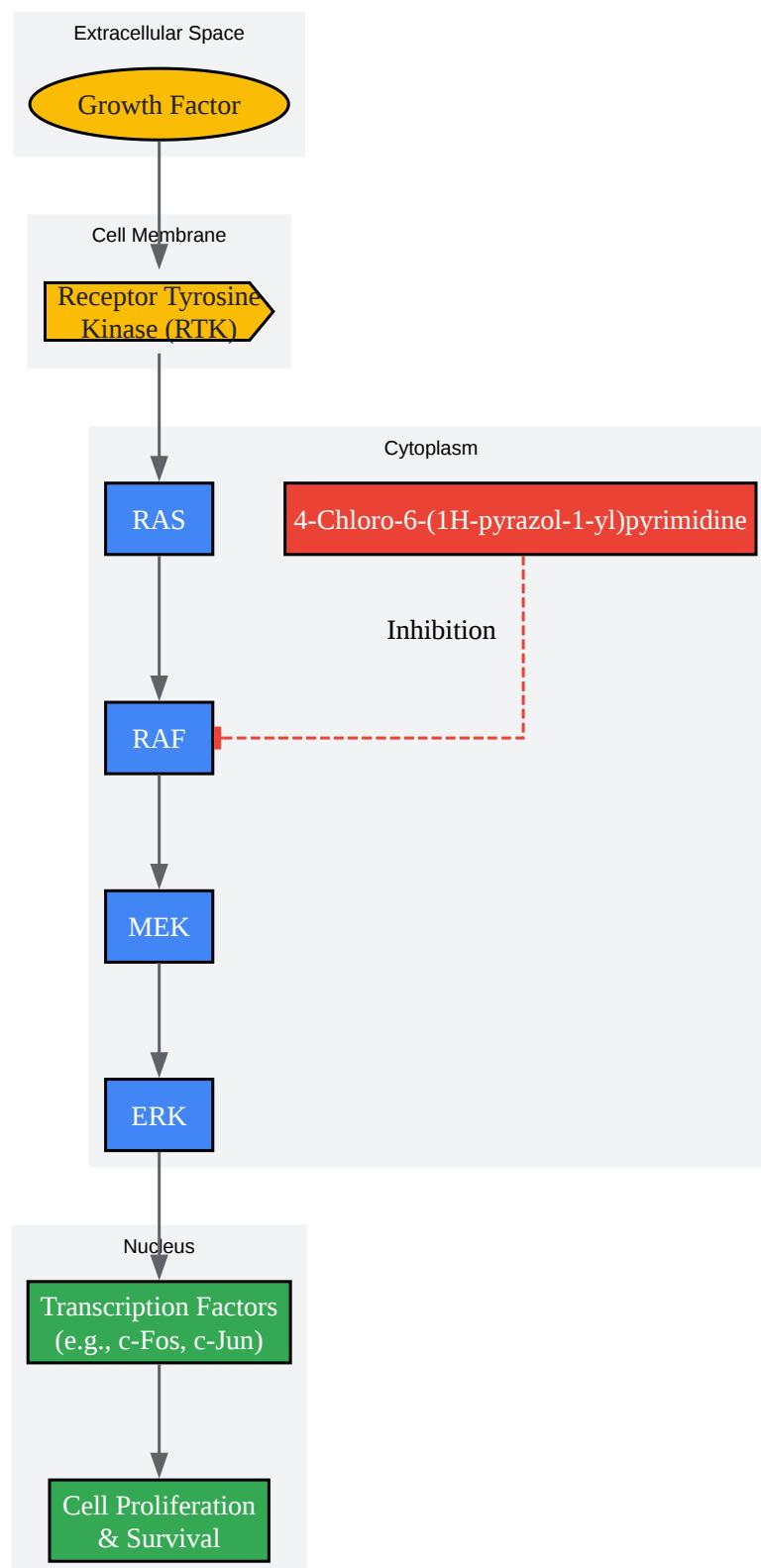
Mass Spectrometry (MS):[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

- High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is recommended to determine the accurate mass of the molecular ion.
- The observed m/z value should correspond to the calculated exact mass of the protonated molecule  $[M+H]^+$ .
- Analysis of the fragmentation pattern can provide additional structural confirmation.

## Potential Biological Activity and Signaling Pathways

While specific biological data for **4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine** is not extensively documented, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its diverse biological activities, including anticancer and kinase inhibitory properties.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) Many derivatives of this class act as inhibitors of various protein kinases that are crucial components of intracellular signaling pathways regulating cell growth, differentiation, and survival.

A potential mechanism of action for compounds based on this scaffold involves the inhibition of key kinases in oncogenic signaling pathways, such as the MAPK/ERK pathway.

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Caption: A potential signaling pathway targeted by **4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine**.

The diagram above illustrates a hypothetical mechanism where the compound acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling cascade. Such inhibition would disrupt the downstream signaling events that promote cell proliferation and survival, a common strategy in cancer therapeutics. The herbicidal activity of some pyrazolyl-pyrimidine derivatives has also been reported, suggesting potential applications in agriculture.<sup>[23]</sup> Further research is necessary to elucidate the specific biological targets and mechanisms of action of **4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine**.

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